Cas no 2580128-06-7 (rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate structure
2580128-06-7 structure
商品名:rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate
CAS番号:2580128-06-7
MF:C12H21NO2
メガワット:211.30064368248
CID:5658261
PubChem ID:165887999

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27732770
    • rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
    • 2580128-06-7
    • rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate
    • インチ: 1S/C12H21NO2/c1-12(2,3)15-11(14)10-6-9(10)7-4-8(13)5-7/h7-10H,4-6,13H2,1-3H3/t7?,8?,9?,10-/m1/s1
    • InChIKey: VAPDLYHLUMFNBQ-SYZWKDNESA-N
    • ほほえんだ: O(C(C)(C)C)C([C@@H]1CC1C1CC(C1)N)=O

計算された属性

  • せいみつぶんしりょう: 211.157228913g/mol
  • どういたいしつりょう: 211.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27732770-2.5g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
2.5g
$3249.0 2025-03-19
Enamine
EN300-27732770-10.0g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
10.0g
$7128.0 2025-03-19
Enamine
EN300-27732770-0.05g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
0.05g
$1393.0 2025-03-19
Enamine
EN300-27732770-0.25g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
0.25g
$1525.0 2025-03-19
Enamine
EN300-27732770-5.0g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
5.0g
$4806.0 2025-03-19
Enamine
EN300-27732770-10g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7
10g
$7128.0 2023-09-10
Enamine
EN300-27732770-0.1g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
0.1g
$1459.0 2025-03-19
Enamine
EN300-27732770-0.5g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
0.5g
$1591.0 2025-03-19
Enamine
EN300-27732770-1.0g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7 95.0%
1.0g
$1658.0 2025-03-19
Enamine
EN300-27732770-1g
rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate
2580128-06-7
1g
$1658.0 2023-09-10

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate 関連文献

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylateに関する追加情報

Chemical Profile of rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate (CAS No. 2580128-06-7)

Rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate, identified by its CAS number 2580128-06-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their complex stereochemistry and potential biological activity. The intricate arrangement of its stereocenters, coupled with its cyclopropane and amino acid-derived structural motifs, makes it a subject of considerable interest for medicinal chemists and biologists.

The molecular structure of rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate features a cyclopropane ring substituted with a tert-butyl group and an amino-substituted cyclobutyl side chain. The stereochemistry at the chiral centers (C1 and C3) is denoted as (1S) and (1R,3R), respectively, which is critical for understanding its interactions with biological targets. This specific configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological effects.

In recent years, there has been growing interest in the development of novel therapeutic agents that exploit the unique properties of cyclopropane-containing compounds. Cyclopropanes are known for their high ring strain, which can be harnessed to enhance binding affinity and selectivity in drug design. The presence of an amino group in the side chain further expands the possibilities for chemical modification and functionalization, allowing for the synthesis of derivatives with tailored properties.

One of the most compelling aspects of rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate is its potential as a building block for more complex pharmacophores. The cyclopropane ring can serve as a rigid scaffold that maintains the spatial orientation of key functional groups, while the amino group provides a site for further derivatization. This combination has led to several innovative approaches in drug discovery, particularly in the search for new antibiotics and anti-inflammatory agents.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of chiral molecules. The specific arrangement of stereocenters in rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate plays a crucial role in its interaction with biological targets such as enzymes and receptors. By carefully controlling the stereochemistry, researchers can fine-tune the pharmacological properties of the compound, leading to improved efficacy and reduced side effects.

The synthesis of this compound presents unique challenges due to its complex stereochemical requirements. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been particularly valuable in achieving the desired stereochemical outcomes. These methods not only enhance the yield but also improve the overall quality of the final product.

Beyond its potential applications in drug development, rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate has also been explored as a key intermediate in organic synthesis. Its versatile structure allows for further functionalization at multiple sites, making it a valuable tool for constructing more complex molecules. This has opened up new avenues for research in synthetic chemistry, particularly in the development of novel materials and functionalized polymers.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new biological activities and optimizing synthetic routes. Collaborative efforts between chemists and biologists are essential to fully realize its potential as a therapeutic agent or synthetic intermediate. As our understanding of molecular interactions continues to evolve, compounds like rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate are likely to play an increasingly important role in advancing both pharmaceuticals and materials science.

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